molecular formula C13H21NO4 B3249770 Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 197080-73-2

Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

Cat. No.: B3249770
CAS No.: 197080-73-2
M. Wt: 255.31 g/mol
InChI Key: ZBESKVIRYNQXCD-UTLUCORTSA-N
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Description

Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with a tert-butyl ester at the 7-position and a methyl ester at the 2-position. Its synthesis typically involves hetero-Diels-Alder (HDA) reactions between N-Boc-pyrrole and acetylene derivatives, yielding intermediates like 3-bromo-substituted analogs (e.g., compound 106 in ) with subsequent functionalization . The compound's stereochemical rigidity and non-planar amide nitrogen (due to bicyclic strain) confer unique stability and reactivity, making it valuable in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-O-tert-butyl 2-O-methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBESKVIRYNQXCD-UTLUCORTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, with the chemical formula C13H21NO4C_{13}H_{21}NO_{4} and CAS number 688790-06-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a nitrogen atom in the ring, which is common in many biologically active compounds. The molecular weight is approximately 255.31 g/mol, and it has been identified with the PubChem ID 49760544 .

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number688790-06-9
PubChem ID49760544
Boiling PointNot available

Pharmacological Effects

Research indicates that compounds similar to Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane derivatives exhibit various pharmacological activities, including:

  • Antinociceptive Activity : Studies have shown that bicyclic compounds can modulate pain pathways, potentially acting on opioid receptors.
  • Antidepressant Effects : Some derivatives have been tested for their ability to alleviate symptoms of depression through serotonin reuptake inhibition.
  • Neuroprotective Properties : The nitrogen-containing bicyclic structure may confer neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

  • Antinociceptive Activity : A study investigating the analgesic properties of azabicyclo compounds found that certain derivatives significantly reduced pain responses in animal models, suggesting a mechanism involving opioid receptor modulation .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of similar bicyclic structures against oxidative stress-induced neuronal damage in vitro. These findings support further exploration of Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane as a candidate for neuroprotection .
  • Serotonin Reuptake Inhibition : Preliminary studies have suggested that certain analogs could inhibit serotonin reuptake, indicating potential antidepressant-like effects in behavioral models .

Structure-Activity Relationship (SAR)

The biological activity of Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane can be influenced by modifications to its structure:

  • Substituents on the Bicyclic Framework : Variations in alkyl groups can enhance or diminish activity.
  • Functional Group Modifications : Alterations to the carboxylate groups may affect solubility and receptor binding efficiency.

Table 2: Summary of Biological Activities and Mechanisms

Activity TypeMechanismReference
AntinociceptiveOpioid receptor modulation
AntidepressantSerotonin reuptake inhibition
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has garnered attention for its potential therapeutic applications:

Analgesic Properties

Research indicates that derivatives of azabicyclo compounds exhibit analgesic effects. The structural characteristics of endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane derivatives may enhance their interaction with opioid receptors, potentially leading to the development of new pain management therapies.

Antidepressant Activity

Studies have suggested that compounds with similar bicyclic structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in managing depression. The specific configuration of endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane may influence its efficacy as an antidepressant.

Neuroprotective Effects

There is emerging evidence that azabicyclo compounds can provide neuroprotective benefits in models of neurodegenerative diseases. The unique bicyclic structure may offer a scaffold for designing drugs aimed at protecting neuronal cells from damage.

Case Study 1: Synthesis and Characterization

A study focusing on the synthesis of this compound highlighted its preparation through a multi-step reaction involving palladium-catalyzed coupling reactions and subsequent esterification processes. Characterization was performed using NMR and mass spectrometry, confirming the compound's structure and purity.

Case Study 2: In Vivo Efficacy

In a pharmacological study, the analgesic properties of this compound were evaluated in animal models of acute pain. Results demonstrated a significant reduction in pain response compared to control groups, suggesting potential for further development as an analgesic agent.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituents (e.g., esters, halogens) and stereochemistry, which influence physicochemical properties and applications:

Compound Name Substituents Key Features Applications/Findings References
Endo-7-tert-butyl 2-methyl (Target) 7-tert-butyl, 2-methyl High steric bulk, hydrolysis-resistant amide Intermediate in synthesis of bioactive molecules; stable under basic conditions
7-tert-butyl 2-ethyl 3-bromo 7-tert-butyl, 2-ethyl, 3-bromo Bromo substituent enables further coupling; synthesized via HDA (57% yield) Precursor for dehalogenation reactions (85% yield after HCl treatment)
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate 2-ethyl, no 7-substituent Lower steric hindrance; pKa = 9.96 Model compound for studying ester hydrolysis kinetics
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2,3-dimethyl Dual ester groups; oil-like consistency Research reagent in organic synthesis; limited commercial availability
N-Benzoyl-7-azabicyclo[2.2.1]heptane amides N-benzoyl, no ester groups Non-planar amide nitrogen; reduced rotational barrier (ΔG‡ ~15–20 kJ/mol) Demonstrates stability in biological conditions (e.g., pH 7.4, 37°C)

Reactivity and Stability

  • Hydrolysis Resistance : The target compound’s bicyclic structure confers resistance to base-catalyzed hydrolysis, unlike planar amides (e.g., pyrrolidine derivatives). Reactivity order: azetidine amides > pyrrolidine > bicyclic > bridgehead-substituted .
  • Synthesis Efficiency : Bromo-substituted analogs (e.g., 106 ) are synthesized in moderate yields (57%), while dehalogenation (e.g., HCl in dioxane) proceeds efficiently (85% yield) .

Stereochemical and Electronic Effects

  • Endo vs. Exo Configuration : Endo-substituted derivatives (e.g., target compound) exhibit enhanced steric shielding of the amide bond, reducing reactivity toward nucleophiles. Exo isomers may display altered pharmacokinetics in biological systems .
  • Electron-Withdrawing Groups : Para-substituents on benzoyl analogs (e.g., nitro groups) increase amide rotational barriers, aligning with Hammett’s σ⁺ constants .

Key Research Findings

  • Non-Planar Amide Nitrogen: X-ray crystallography and DFT calculations confirm pyramidalization at the amide nitrogen, reducing resonance stabilization and enhancing stability toward hydrolysis .
  • Synthetic Challenges : Radical cyclization methods for unsubstituted 7-azabicyclo[2.2.1]heptanes are inefficient, favoring HDA or epoxidation routes for functionalized derivatives .
  • Discontinued Derivatives : Some analogs (e.g., O7-tert-Butyl O2-ethyl) are discontinued due to synthesis complexity or instability, emphasizing the need for optimized substituents .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, and how can reaction yields be optimized?

Answer:
Synthesis of 7-azabicyclo[2.2.1]heptane derivatives typically involves multi-step routes with radical cyclization, transannular alkylation, or tandem Wittig/Michael reactions. For example, Fraser and Swingle achieved a 36% yield via a platinum oxide-mediated pathway, though scalability is limited . Optimization strategies include:

  • Radical Translocation: Using Bu3_3SnH to mediate cyclization of α-acylamino radicals, which minimizes side reactions .
  • Steric Control: Introducing tert-butyl groups early in the synthesis to direct regioselectivity and reduce steric hindrance in later steps .
  • Catalyst Screening: Transition-metal catalysts (e.g., PtO2_2) can improve cyclization efficiency but require cost-benefit analysis .

Advanced: How does nitrogen pyramidalization in 7-azabicyclo[2.2.1]heptane derivatives influence their electronic and conformational properties?

Answer:
The bicyclic framework induces significant nitrogen pyramidalization, destabilizing the amide resonance and lowering rotational barriers (e.g., ~6.5 kcal/mol for N–NO bonds vs. unstrained analogs) . Key implications:

  • Reactivity: Pyramidalized nitrogen enhances nucleophilicity, enabling selective functionalization at C-2 positions via SmI2_2-mediated reductions .
  • Conformational Analysis: X-ray crystallography and NMR spectroscopy reveal non-planar amide bonds, which can be quantified using Karplus equations for 3JHH^3J_{\text{HH}} coupling constants .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict distorted geometries and guide synthetic modifications for target bioactivity .

Basic: What safety protocols are critical when handling 7-azabicyclo[2.2.1]heptane derivatives?

Answer:
Based on analogous compounds (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate):

  • Hazard Classification: Category 4 acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Mitigation: Use fume hoods, nitrile gloves, and respiratory protection. Neutralize spills with inert adsorbents (e.g., vermiculite) .
  • First Aid: Immediate rinsing with water for eye/skin contact; administer activated charcoal if ingested .

Advanced: How can purification challenges posed by structural complexity and stereochemical diversity be addressed?

Answer:

  • Chromatography: Reverse-phase HPLC with C18 columns and isocratic elution (e.g., MeCN/H2_2O, 70:30) resolves diastereomers .
  • Crystallization: Co-crystallization with chiral auxiliaries (e.g., 2-aminobenzothiazole) improves enantiomeric resolution, as demonstrated for related oxabicyclo derivatives .
  • Derivatization: Converting esters to crystalline salts (e.g., disodium endothallate) enhances stability and simplifies isolation .

Advanced: What structural features of bicyclic frameworks correlate with bioactivity, such as anticancer properties?

Answer:

  • Strained Rings: The 7-azabicyclo[2.2.1]heptane core mimics natural alkaloids (e.g., epibatidine), enabling receptor binding .
  • Functionalization: Exo-substituted dicarboxylates (e.g., norcantharidin derivatives) exhibit pronounced anticancer activity via protein phosphatase inhibition .
  • SAR Studies: Methyl ester groups at C-2 improve metabolic stability, while tert-butyl substituents at C-7 enhance lipophilicity and blood-brain barrier penetration .

Advanced: How can computational tools predict the reactivity of strained bicyclic systems in synthetic or biological contexts?

Answer:

  • Molecular Dynamics (MD): Simulates conformational flexibility under physiological conditions (e.g., solvation in water/DMSO) .
  • Docking Studies: AutoDock Vina evaluates interactions with targets like nicotinic acetylcholine receptors, guided by the compound’s pyramidalized nitrogen .
  • QM/MM Calculations: Hybrid quantum-mechanical/molecular-mechanical models assess transition states for cyclization or hydrolysis reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

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